![molecular formula C13H18N2O3 B2941156 {[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid CAS No. 1291322-03-6](/img/structure/B2941156.png)

{[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

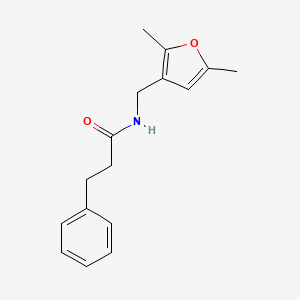

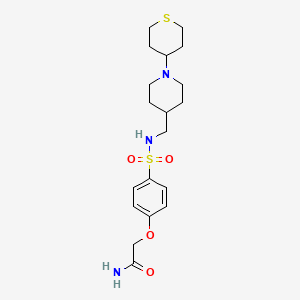

The compound “{[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid” is a complex organic molecule . It contains a total of 39 bonds, including 19 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, and 6 aromatic bonds. The molecule also includes 1 six-membered ring, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a variety of bond types and functional groups. As mentioned earlier, it includes a six-membered ring, an aliphatic carboxylic acid, a urea (-thio) derivative, and a hydroxyl group .Applications De Recherche Scientifique

Antimycobacterial Agents

- A study by Ali and Shaharyar (2007) investigated a series of compounds including 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid, which demonstrated significant in vitro activity against Mycobacterium tuberculosis. This compound showed promise as an antimycobacterial agent with a minimum inhibitory concentration of 0.06 microg/ml (Ali & Shaharyar, 2007).

Interaction with Metal Ions

- Research by Dendrinou-Samara et al. (1998) focused on complexes of metal ions with anti-inflammatory drugs, including compounds structurally related to {[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid. The study explored the antibacterial and growth inhibitory activities of these complexes, which were higher than those of the parent ligands or platinum(II) diamine compounds (Dendrinou-Samara et al., 1998).

Synthesis and Characterization of Complexes

- Baul et al. (2002) synthesized and characterized triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, which is structurally similar to this compound. The study provided insights into the molecular structures and properties of these compounds (Baul et al., 2002).

Xanthine Oxidase Inhibitory Studies

- A 2015 study by Ikram et al. explored the antioxidant and selective xanthine oxidase inhibitory activities of metal complexes with an amino acid bearing Schiff base ligand related to this compound. The study highlighted the potential therapeutic applications of these compounds (Ikram et al., 2015).

Mécanisme D'action

Target of Action

It’s known that carbamoyl compounds often interact with enzymes involved in the urea cycle .

Mode of Action

Carbamoyl compounds typically work by donating a carbamoyl group to their target molecules . This can lead to changes in the target molecule’s structure and function.

Biochemical Pathways

Carbamoyl compounds are known to play a role in the urea cycle, which is crucial for the removal of excess nitrogen from the body .

Pharmacokinetics

It’s known that carbamoyl compounds can be metabolized by esterases found in the human liver cytosol . The impact of these properties on the bioavailability of the compound is currently unknown.

Result of Action

Carbamoylation, a process where a carbamoyl moiety is added to proteins, peptides, or amino acids, can lead to changes in the structure and function of these molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid. For instance, pH can influence the rate of reaction of carbamoyl compounds . Additionally, the presence of other compounds in the environment can also affect the compound’s action .

Propriétés

IUPAC Name |

2-(2-methylpropylcarbamoylamino)-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9(2)8-14-13(18)15-11(12(16)17)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,16,17)(H2,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQSNQKKUBWUQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)NC(C1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2941076.png)

![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)

![3-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2941090.png)

![N-[(4-methoxyphenyl)methyl]-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2941096.png)